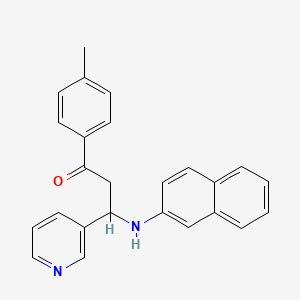
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MNPA is a synthetic compound that belongs to the class of arylalkylamines and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, a decrease in anxiety-like behavior, and an improvement in cognitive function. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to exhibit neuroprotective properties, which may be attributed to its ability to inhibit MAO-B.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, including its high potency and selectivity for MAO-B inhibition, which makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone also has some limitations, including its potential toxicity and the need for caution when handling and using the compound.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, including investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is also needed to elucidate the underlying mechanisms of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone's effects on the brain and to develop new compounds that exhibit similar or improved pharmacological properties.
In conclusion, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which has been associated with various physiological and behavioral effects. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, but also has some limitations that need to be considered. There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, which may lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxylic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxaldehyde in the presence of a base catalyst.
Applications De Recherche Scientifique
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been extensively studied for its potential pharmacological properties, including its ability to act as an inhibitor of monoamine oxidase (MAO), a class of enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which is primarily responsible for the metabolism of dopamine in the brain.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-18-8-10-20(11-9-18)25(28)16-24(22-7-4-14-26-17-22)27-23-13-12-19-5-2-3-6-21(19)15-23/h2-15,17,24,27H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWCVSCASLZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
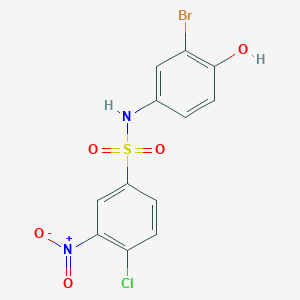
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)
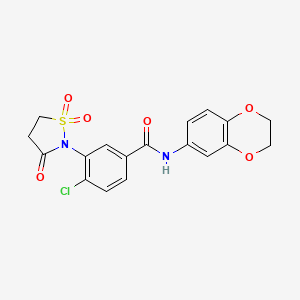
![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
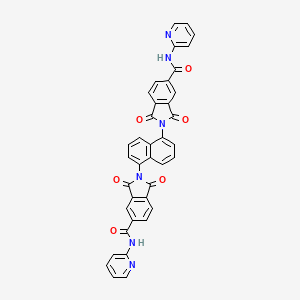
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035647.png)
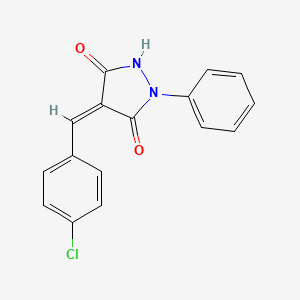

![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)